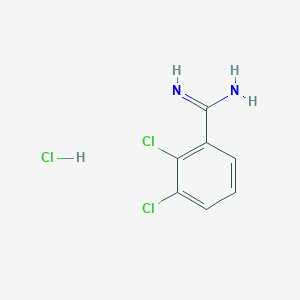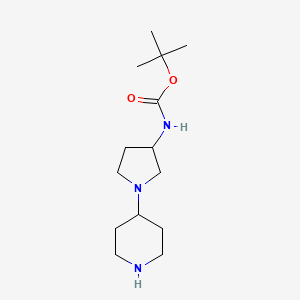
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile
Overview
Description
2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile, or DCPEN, is an organic compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 78 °C and a boiling point of 197 °C. DCPEN is commonly used as a precursor in organic synthesis, and it has been studied for its potential applications in a variety of fields, including medicinal chemistry, bio-organic chemistry, and biochemistry.
Scientific Research Applications
Environmental and Ecotoxicological Research
Research on compounds like 2,4-D, which shares part of the chemical structure with 2-(3,4-Dichlorophenyl)-2-(ethylamino)acetonitrile, focuses on understanding their environmental fate, toxicological profiles, and impacts on ecosystems. Studies have explored the toxicological effects of 2,4-D on non-target species, particularly in aquatic environments, and its potential for bioaccumulation and persistence under various environmental conditions (Krijgsheld & Gen, 1986). These investigations contribute to a broader understanding of the environmental implications of using such chemicals, which can inform regulatory policies and mitigation strategies.
Conductive Polymers and Organic Electronics
The development of conductive polymers like PEDOT has significant implications for organic electronics and materials science. PEDOT-based materials are highlighted for their promising thermoelectric properties, high electrical conductivity, and potential in various applications ranging from organic photovoltaics to flexible electronic devices. The systematic research on PEDOT has led to advancements in optimizing its electrical and thermoelectric performance, making it a material of interest for future technological applications (Yue & Xu, 2012).
Therapeutic Applications and Drug Delivery
While the direct therapeutic applications of this compound are not documented, the exploration of related conductive polymers in biomedical applications provides insights into potential research directions. Conductive polymers have been investigated for their role in wound care, skin tissue engineering, and controlled drug delivery systems. Their electrical properties can be harnessed for accelerated wound healing, enhanced antibacterial activity, and the modulation of drug release, presenting a novel approach to traditional therapeutic strategies (Talikowska, Fu, & Lisak, 2019).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-(ethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2/c1-2-14-10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGKFFXXDLAUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)







![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)



![Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B1390852.png)

